Bmy-7378 - 21102-94-3

Bmy-7378

Catalog Number: EVT-1537729
CAS Number: 21102-94-3
Molecular Formula: C22H31N3O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMY-7378 is a synthetic compound primarily employed in scientific research to investigate the roles of α1-adrenoceptor and 5-HT1A receptor subtypes. Its primary use lies in characterizing these receptor subtypes in various tissues and understanding their signaling pathways and physiological functions.

  • Characterizing receptor subtypes: Determining the specific subtypes of α1-adrenoceptors (α1A, α1B, α1D) and 5-HT1A receptors present in different tissues and organs.
  • Investigating receptor function: Understanding the physiological responses mediated by specific α1-adrenoceptor and 5-HT1A receptor subtypes.
  • Developing subtype-selective drugs: Providing insights for developing drugs that specifically target individual α1-adrenoceptor or 5-HT1A receptor subtypes for therapeutic purposes.

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Relevance: Several studies used 8-OH-DPAT alongside BMY-7378 to investigate the role of 5-HT1A receptors. [, , , ]. BMY-7378 was initially characterized as a potential 5-HT1A antagonist and was often studied in comparison to the full agonist 8-OH-DPAT. These studies helped elucidate the complex pharmacology of BMY-7378, revealing its partial agonist activity at 5-HT1A receptors in some paradigms.

NAN-190

Relevance: Similar to BMY-7378, NAN-190 was investigated for its ability to block the effects of 8-OH-DPAT in behavioral studies. []. While both compounds displayed high affinity for 5-HT1A receptors, they exhibited distinct effects when administered alone and in combination with 8-OH-DPAT. NAN-190 was found to block the rate-increasing effects of 8-OH-DPAT on punished responding and reversed its rate-decreasing effects on unpunished responding. In contrast, BMY-7378 showed partial agonist activity, attenuating some effects of 8-OH-DPAT while enhancing others.

Midazolam

Relevance: In one study, the ability of NAN-190 to block increases in punished responding produced by midazolam was investigated. []. This comparison helped determine whether the antagonistic effects of NAN-190 were specific to 5-HT1A receptors or generalized to other neurotransmitter systems. The study found that NAN-190 failed to block the effects of midazolam, suggesting a degree of selectivity for 5-HT1A receptors.

Phenylephrine

Relevance: Phenylephrine was used in several studies to investigate the α1-adrenergic receptor subtype selectivity of BMY-7378. [, , , , , , , , , , , , , , , , , ] These studies demonstrated that BMY-7378 exhibits selectivity for the α1D-adrenergic receptor subtype over the α1A- and α1B-subtypes. This selectivity profile makes BMY-7378 a valuable tool for studying the physiological and pharmacological roles of α1D-adrenergic receptors.

5-Methylurapidil (5-MU)

Relevance: 5-Methylurapidil was frequently used alongside BMY-7378 in numerous studies to characterize the α1-adrenoceptor subtype selectivity of both drugs. [, , , , , , , , , , , , , , ] By comparing the effects of these antagonists, researchers could differentiate between the contributions of α1A- and α1D-adrenoceptors in various physiological responses.

Chloroethylclonidine (CEC)

Relevance: Chloroethylclonidine was employed in various studies to inactivate α1B-adrenoceptors selectively. [, , , , , , , , , , , , , ] This approach allowed researchers to investigate the potential involvement of α1A- and α1D-adrenoceptors in the absence of α1B-adrenoceptor-mediated responses.

WB-4101

Relevance: WB-4101 was used in several studies investigating the α1-adrenoceptor subtype selectivity of BMY-7378. [, , , , , , , , , ] By comparing the effects of these antagonists, researchers aimed to elucidate the specific roles of α1A- and α1D-adrenoceptors in different physiological responses.

Norepinephrine

Relevance: Norepinephrine was frequently used as an agonist in studies investigating the α1-adrenoceptor subtype selectivity of BMY-7378. [, , , , , , , , , , , , , ] By studying the effects of BMY-7378 on norepinephrine-induced responses, researchers could determine the relative contribution of α1D-adrenoceptors to those responses.

Other Related Compounds:

  • A-61603: An α1A-adrenoceptor selective agonist used to investigate the role of this receptor subtype in different tissues and systems. [, ]
  • Buspirone: A 5-HT1A partial agonist with anxiolytic properties, used in studies comparing its effects and pharmacology with those of BMY-7378. [, ]
  • Gepirone: Another 5-HT1A partial agonist used in similar comparisons with BMY-7378, exploring its effects on receptor regulation and function. [, ]
  • L-765314: A selective α1B-adrenoceptor antagonist employed to delineate the roles of different α1-adrenoceptor subtypes. [, , ]
  • Naftopidil: An α1-blocker used to investigate the therapeutic potential of blocking α1-adrenoceptors in various conditions. []
  • Silodosin: A selective α1A-AR antagonist used to evaluate the specific role of this subtype in physiological processes. [, ]
  • Spiroxatrine: A 5HT1A receptor antagonist used in studies examining the involvement of 5-HT1A receptors in the effects of BMY-7378. []
Overview

8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is a synthetic compound that belongs to the spirocyclic class of organic molecules. This compound has garnered attention due to its potential applications in pharmacology, particularly as an anxiolytic agent. The molecular structure features a complex arrangement that contributes to its biological activity.

Source

This compound is primarily synthesized through various chemical reactions involving precursors like 8-azaspiro[4.5]decane-7,9-dione and piperazine derivatives. It is often referenced in patents and scientific literature related to medicinal chemistry, particularly concerning its role in drug development and synthesis.

Classification

The compound is classified under the category of anxiolytics, which are substances that alleviate anxiety. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 8-azaspiro[4.5]decane-7,9-dione typically involves multi-step reactions. One notable method includes the reaction of 8-azaspiro[4.5]decane-7,9-dione with various alkylating agents to introduce substituents such as piperazine derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with 8-azaspiro[4.5]decane-7,9-dione.
  2. Reagents: Common reagents include piperazine and alkylating agents like bromobutane.
  3. Conditions: Reactions are usually conducted under reflux conditions in solvents such as ethanol or n-butanol.
  4. Purification: Post-reaction, products are purified through recrystallization techniques to yield high-purity compounds.

For instance, one method describes refluxing a mixture of 8-azaspiro[4.5]decane-7,9-dione with piperazine in n-butanol, followed by purification steps involving hydrochloric acid and ethanol to obtain the desired product with significant yield .

Molecular Structure Analysis

Structure

The molecular formula of 8-azaspiro[4.5]decane-7,9-dione is C15H20N2O2C_{15}H_{20}N_{2}O_{2} with a molecular weight of approximately 252.34 g/mol. The structure features a spirocyclic arrangement that contributes to its unique properties.

Data

  • SMILES Notation: O=C1CC2(CCCC2)CC(=O)N1
  • InChI: InChI=1S/C15H20N2O2/c16-14(12-6-8-15(17)13(18)11(12)9-10-14)19/h6-10H2,(H,16,17)(H,18)

This data indicates the presence of two carbonyl groups (diones) and nitrogen atoms within the spiro structure, which are crucial for its biological activity.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that can modify its structure for enhanced activity or selectivity:

  1. Alkylation: Involves introducing alkyl groups via nucleophilic substitution reactions.
  2. Hydrochloride Formation: The compound can form hydrochloride salts which are often more soluble and stable.
  3. Substitution Reactions: These can introduce diverse functional groups that alter pharmacological properties.

Technical Details

For example, the synthesis of derivatives involves reacting the base compound with halogenated alkyl groups in the presence of bases like potassium carbonate under controlled temperature conditions .

Mechanism of Action

Process

The mechanism by which 8-azaspiro[4.5]decane-7,9-dione exerts its effects primarily involves interaction with serotonin receptors and possibly dopamine receptors in the brain. This interaction modulates neurotransmitter levels, thereby influencing mood and anxiety levels.

Data

Studies indicate that compounds similar to this one exhibit binding affinities for serotonin receptors (specifically 5-HT1A), which are implicated in anxiety regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point ranges around 154–156 °C depending on purity.
  • Solubility: Generally soluble in common organic solvents like ethanol and n-butanol.

Chemical Properties

The compound exhibits typical behavior for diones and can participate in various chemical reactions including nucleophilic attacks due to the electrophilic nature of the carbonyl groups.

Relevant analyses have shown that the compound maintains stability under standard laboratory conditions but may decompose under extreme pH or temperature variations .

Applications

Scientific Uses

8-Azaspiro[4.5]decane-7,9-dione has several applications in medicinal chemistry:

  1. Anxiolytic Drug Development: It serves as a precursor or intermediate in synthesizing anxiolytic medications.
  2. Research Tool: Used in studies exploring neurotransmitter interactions and receptor binding profiles.
  3. Pharmaceutical Standards: Acts as a reference standard for quality control in pharmaceutical formulations involving similar compounds.
Chemical Synthesis and Structural Characterization

Synthetic Pathways for Spirocyclic Decane-Dione Derivatives

The synthesis of 8-azaspiro[4.5]decane-7,9-dione derivatives relies on strategic molecular hybridization techniques. The core spirocyclic scaffold is efficiently synthesized via a one-pot condensation of 1,1-cyclopentanedicarboxylic acid (or equivalent pentamethylene precursors) with urea at elevated temperatures (150–200°C), yielding the target structure in >80% efficiency [4]. This method eliminates corrosive reagents like acetic anhydride, enhancing industrial viability. For the target compound 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, a sequential N-alkylation protocol is employed:

  • The spirodione core undergoes N-alkylation with 1,4-dibromobutane or 1-bromo-4-chlorobutane in anhydrous acetone, using K₂CO₃ as a base, to generate the bromobutyl intermediate [1] [4].
  • This intermediate reacts with 1-(2-methoxyphenyl)piperazine under reflux conditions, facilitating nucleophilic displacement of the halide to form the final conjugate [1] [9].

Table 1: Synthetic Efficiency of Key Routes

Synthetic StepReagents/ConditionsYield (%)Key Advantage
Core Spirodione Formation1,1-Pentamethylene oxalic acid + Urea80–89.5Atom-economical, no corrosive byproducts
N-Alkylation (Bromobutyl)Spirodione + 1,4-Dibromobutane/K₂CO₃70–85Selective monoalkylation
Piperazine ConjugationBromobutyl intermediate + Substituted piperazine65–78High diastereoselectivity

Key Intermediates: Bromobutyl and Chlorobutyl Precursors in Alkylation Reactions

Halogenated alkyl chains serve as critical linkers for assembling the molecular architecture. The bromobutyl intermediate (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) exhibits superior leaving group ability compared to chlorobutyl analogs, accelerating piperazine coupling kinetics [4]. This reactivity stems from the lower C-Br bond dissociation energy (≈268 kJ/mol) versus C-Cl (≈327 kJ/mol), facilitating nucleophilic attack. Key considerations include:

  • Solvent Optimization: Anhydrous acetone or DMF minimizes hydrolysis of the alkyl halide [4].
  • Base Selection: K₂CO₃ or triethylamine prevents O-alkylation side products [1].
  • Purification Challenges: Bromobutyl intermediates require silica gel chromatography due to instability, while chlorobutyl derivatives can be recrystallized from ethanol [4] [9].

Table 2: Halogenated Intermediate Comparison

ParameterBromobutyl IntermediateChlorobutyl Intermediate
ReactivityHigh (k = 5.2 × 10⁻⁵ M⁻¹s⁻¹)Moderate (k = 1.8 × 10⁻⁵ M⁻¹s⁻¹)
Typical Yield75–85%65–75%
Purification MethodColumn ChromatographyEthanol Recrystallization
StabilityAir/Moisture-SensitiveBench-Stable (≤1 month)

Role of Piperazine and Methoxyphenyl Moieties in Molecular Architecture

The piperazine ring introduces conformational flexibility and basic nitrogen centers (pKₐ ≈ 9.5), enabling salt formation for enhanced solubility. Its chair-to-chair inversion (ΔG‡ ≈ 45 kJ/mol) allows adaptive binding in biological targets [1]. The 2-methoxyphenyl substituent contributes via:

  • Electronic Effects: The methoxy group (-OCH₃) donates electrons through resonance (+R effect), increasing piperazine nitrogen basicity for improved receptor engagement .
  • Stereoelectronic Tuning: The ortho-methoxy placement prevents coplanarity with the piperazine ring, inducing a 30° dihedral angle that minimizes steric clash with the spirodione core [1].
  • Supramolecular Interactions: Crystallographic data reveal C–H···π contacts between the methoxyphenyl ring and spirodione carbonyls (distance: 3.3–3.5 Å), rigidifying the ternary structure [8].

The spirodione’s bicyclic saddle conformation features envelope-distorted rings, with the cyclopentane ring puckering parameters q₂ = 0.298–0.335 Å and φ₂ = 55–96° [8]. This geometry positions carbonyls for H-bonding with proximal piperazine N–H groups.

Spectroscopic Confirmation (NMR, IR, MS) and Crystallographic Analysis

Structural validation employs multimodal spectroscopy and diffraction:

  • NMR: ¹³C NMR displays characteristic signals at δ 175.5 ppm (C7/C9 carbonyls) and δ 58.2 ppm (spiro-C8). Piperazine methylene groups resonate at δ 52.8–53.6 ppm, while methoxy protons appear as a singlet at δ 3.76 ppm [1] .
  • IR: Stretching vibrations at 1705 cm⁻¹ (C=O, conjugated), 1640 cm⁻¹ (C=C, aromatic), and 1215 cm⁻¹ (C–O, methoxy) confirm functional groups [8].
  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 415.2480 (calc. for C₂₅H₃₄N₃O₃: 415.2473) [9].

X-ray crystallography of analogs (e.g., 8-(4-dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione) reveals:

  • Monoclinic Systems (space group P2₁/c) with Z = 4.
  • Hydrogen Bonding: Intramolecular C–H···O bonds (2.5–2.7 Å) and intermolecular O–H···O (2.6 Å) stabilize lattice structures [8].
  • π–π Stacking: Offset face-to-face stacking (distance 3.8 Å) between methoxyphenyl rings enhances crystal cohesion [8].

Table 3: Spectroscopic and Crystallographic Signatures

TechniqueKey SignalStructural Assignment
¹H NMRδ 2.68–3.15 (m, 8H)Piperazine –CH₂–
δ 3.76 (s, 3H)–OCH₃
¹³C NMRδ 175.5 (s)Spirodione C=O
δ 152.1 (s)Methoxyphenyl ipso-C
IR1705 cm⁻¹Cyclic imide C=O stretch
1215 cm⁻¹Methoxy C–O stretch
X-rayβ = 95.97(3)°, V = 1477.9(5) ųUnit cell parameters (monoclinic)
C–H···O = 2.5–2.7 ÅIntra-/Intermolecular hydrogen bonding

Properties

CAS Number

21102-94-3

Product Name

8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3

InChI Key

AYYCFGDXLUPJAQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O

Synonyms

8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione
BMY 7378
BMY-7378

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.